

Application Notes and Protocols for In Vivo Studies with DB1113

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Compound of Interest		
Compound Name:	DB1113	
Cat. No.:	B10823908	Get Quote

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Abstract

DB1113 is a bifunctional compound designed for targeted protein degradation of a broad spectrum of kinases. Its unique mechanism of action offers a powerful tool for studying the roles of these kinases in various biological processes and disease models. These application notes provide a comprehensive overview of the signaling pathways involving key kinases targeted by **DB1113** and offer general protocols for conducting in vivo studies in murine models. It is critical to note that specific in vivo dosage, pharmacokinetic, and toxicology data for **DB1113** are not publicly available at this time. Therefore, the provided protocols are general guidelines and must be adapted and optimized by the end-user through careful dose-finding and tolerability studies.

Mechanism of Action

DB1113 is a proteolysis-targeting chimera (PROTAC) that induces the degradation of specific kinase proteins. It functions by simultaneously binding to a target kinase and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the ubiquitination of the kinase, marking it for degradation by the proteasome. This degradation-based mechanism differs from traditional kinase inhibitors that only block the enzyme's activity.

Targeted Kinases and Signaling Pathways

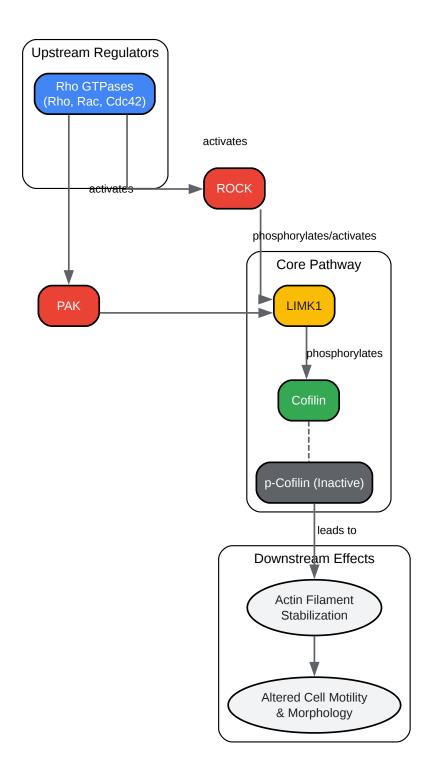


DB1113 has been shown to degrade a wide range of kinases, including but not limited to LIMK1, ABL1, CDK4, and MAPK14. Understanding the signaling pathways in which these kinases operate is crucial for designing and interpreting in vivo studies.

LIMK1 Signaling Pathway

LIM kinase 1 (LIMK1) is a key regulator of actin dynamics. It phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[1][2] This leads to the stabilization of actin filaments, impacting cell motility, morphology, and division.[1][3] The activity of LIMK1 is regulated by the Rho family of small GTPases through PAK and ROCK kinases.[1][2]





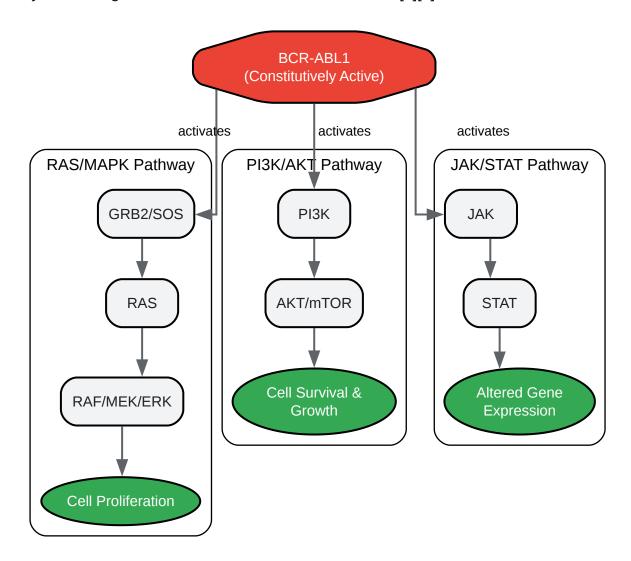
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LIMK1 signaling pathway overview.

ABL1 Signaling Pathway



Abelson murine leukemia viral oncogene homolog 1 (ABL1) is a non-receptor tyrosine kinase involved in cell differentiation, division, adhesion, and stress response.[4][5] In chronic myeloid leukemia (CML), the t(9;22) chromosomal translocation results in the BCR-ABL1 fusion protein, a constitutively active kinase that drives oncogenesis by activating several downstream pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT.[6][7]



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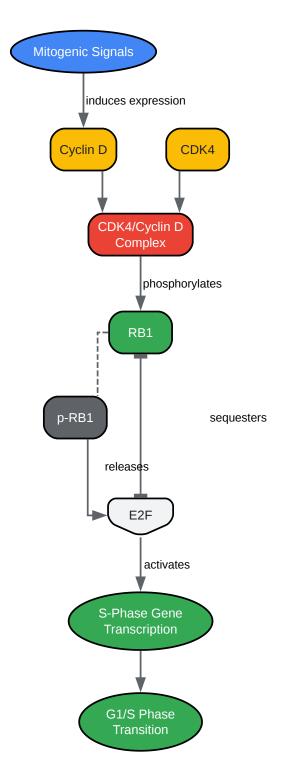
BCR-ABL1 downstream signaling pathways.

CDK4 Signaling Pathway

Cyclin-dependent kinase 4 (CDK4) is a key regulator of the cell cycle. In response to mitogenic signals, CDK4 associates with cyclin D to form an active complex that phosphorylates the retinoblastoma protein (RB1).[8][9][10] Phosphorylation of RB1 leads to the release of E2F



transcription factors, which in turn activate the transcription of genes required for the G1/S phase transition.[8][11]



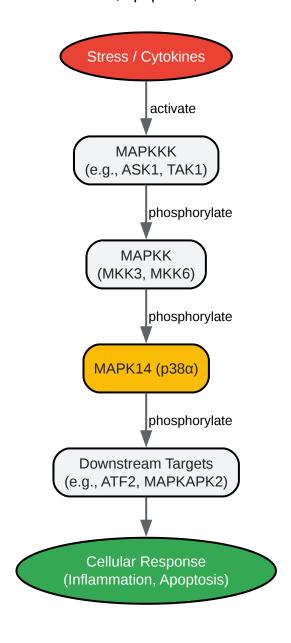
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CDK4 pathway in cell cycle regulation.



MAPK14 (p38α) Signaling Pathway

Mitogen-activated protein kinase 14 (MAPK14), also known as p38α, is a member of the MAPK family that is activated by environmental stresses and pro-inflammatory cytokines.[12][13] The p38 MAPK pathway involves a cascade of kinases (MAPKKKs and MAPKKs) that ultimately leads to the dual phosphorylation and activation of p38.[12] Activated p38 MAPK phosphorylates various downstream targets, including transcription factors and other kinases, to regulate processes such as inflammation, apoptosis, and cell differentiation.[14][15]



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MAPK14 (p38α) signaling cascade.



In Vivo Experimental Protocols

Disclaimer: The following protocols are general guidelines for the in vivo use of a novel kinase degrader like **DB1113**. It is imperative for researchers to perform their own dose-range finding and tolerability studies to determine the optimal dose and schedule for their specific animal model and experimental endpoint.

Vehicle Formulation

The choice of vehicle is critical for ensuring the solubility and stability of **DB1113** for in vivo administration. As **DB1113** is likely a hydrophobic molecule, a multi-component vehicle system is often required.

Table 1: Suggested Vehicle Formulations for Oral Gavage

Component	Concentration Range	Purpose
DMSO	2-10%	Primary solvent
PEG300 or PEG400	30-40%	Co-solvent
Tween-80 or Cremophor EL	5-10%	Surfactant/Emulsifier
Saline or PBS	q.s. to 100%	Diluent
Corn Oil	90-98% (with 2-10% DMSO)	Alternative lipid-based vehicle

Protocol for Vehicle Preparation (Aqueous-based):

- Dissolve the required amount of DB1113 in DMSO.
- Add PEG300/400 and mix thoroughly.
- Add Tween-80 and mix until a clear solution or fine emulsion is formed.
- Add saline or PBS to the final volume and mix well.
- It is recommended to prepare the formulation fresh daily.



Administration Routes

The route of administration will depend on the experimental design and the desired pharmacokinetic profile.

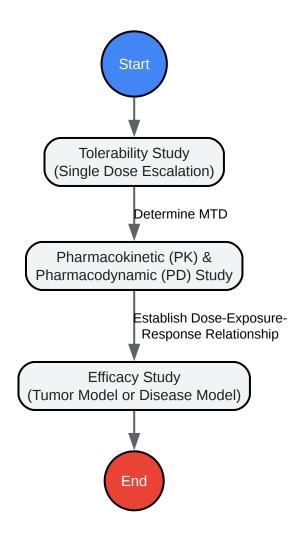
Table 2: Common Administration Routes in Mice

Route	Typical Volume	Needle Gauge	Notes
Oral Gavage (P.O.)	5-10 mL/kg	20-22 G	Mimics clinical route for many oral drugs.
Intraperitoneal (I.P.)	10-20 mL/kg	25-27 G	Rapid absorption into the systemic circulation.
Intravenous (I.V.)	5-10 mL/kg	27-30 G	100% bioavailability, rapid distribution.

General Workflow for In Vivo Studies

A tiered approach is recommended when working with a new compound like **DB1113**.





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General workflow for in vivo studies.

Tolerability and Dose-Range Finding Study

Objective: To determine the maximum tolerated dose (MTD) of **DB1113**.

Protocol:

- Use a small cohort of healthy mice (e.g., n=3-5 per group).
- Administer single escalating doses of **DB1113** (e.g., 1, 3, 10, 30, 100 mg/kg).
- Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in posture or activity, ruffled fur) for 7-14 days.



 The MTD is typically defined as the highest dose that does not cause irreversible morbidity or greater than 15-20% body weight loss.

Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of **DB1113**.

Protocol:

- Administer a single dose of **DB1113** (at a well-tolerated dose) to a cohort of mice.
- Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
- Process blood to plasma and analyze the concentration of **DB1113** using a validated analytical method (e.g., LC-MS/MS).
- Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Table 3: Representative Pharmacokinetic Parameters to be Determined

Parameter	Description
Cmax	Maximum plasma concentration
Tmax	Time to reach Cmax
AUC	Area under the concentration-time curve
t1/2	Elimination half-life
Bioavailability (%)	Fraction of the administered dose that reaches systemic circulation

In Vivo Efficacy Study (General Protocol for a Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of **DB1113** in a relevant cancer model.



Protocol:

- Implant tumor cells subcutaneously into immunocompromised mice.
- Allow tumors to reach a palpable size (e.g., 100-150 mm³).
- Randomize mice into treatment groups (vehicle control, DB1113 at one or more doses).
- Administer DB1113 according to a predetermined schedule (e.g., once daily, five days a
 week) via the chosen route.
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot to confirm degradation of target kinases).

Summary and Conclusion

DB1113 is a promising research tool for investigating the roles of multiple kinases through their targeted degradation. While specific in vivo data for **DB1113** is currently lacking, the information and general protocols provided in these application notes offer a solid foundation for researchers to design and conduct their own in vivo studies. Careful planning, starting with tolerability and pharmacokinetic assessments, is crucial for the successful and ethical use of this novel compound in animal models. Researchers are strongly encouraged to consult relevant institutional guidelines and animal care and use committees before initiating any in vivo experiments.

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